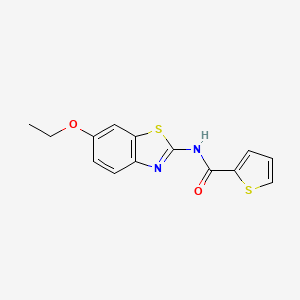

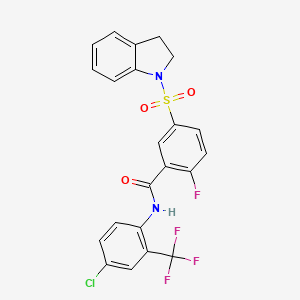

![molecular formula C10H9Cl2NO3 B2600227 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid CAS No. 879123-75-8](/img/structure/B2600227.png)

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

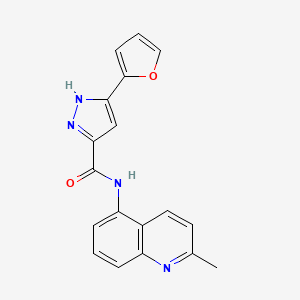

“2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” is a chemical compound with the molecular formula C10H9Cl2NO3 . It’s a versatile compound used in scientific research, including drug development, material synthesis, and biological studies.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a dichlorobenzoyl group attached to an amino propanoic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Amino acids, which “this compound” is a derivative of, can act as both an acid and a base due to their zwitterionic nature . They can undergo reactions characteristic of carboxylic acids and amines .Physical and Chemical Properties Analysis

Amino acids, which “this compound” is a derivative of, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties . The exact physical and chemical properties of “this compound” would need to be determined experimentally.Applications De Recherche Scientifique

Solubility and Thermodynamics

Research on the solubility and thermodynamics of related compounds, such as 2-amino-4-chlorobenzoic acid, highlights the importance of understanding the solubility behavior in different organic solvents for optimization of purification processes. This knowledge is crucial for chemical synthesis and pharmaceutical formulation (Li et al., 2017).

Anticancer Activity

Studies on derivatives of related compounds demonstrate significant in vitro anticancer activities against various cancer cell lines, suggesting potential for therapeutic applications. The synthesis and evaluation of S-glycosyl and S-alkyl derivatives highlight the importance of chemical modifications in enhancing biological activities (Saad & Moustafa, 2011).

Hydrogel Modification

Functional modification of hydrogels through condensation reactions with amine compounds, including related amines, demonstrates the potential for creating materials with improved properties for medical applications. This includes enhanced swelling behavior and thermal stability, which are important for drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).

Hydrogen Bonding and Polymorphism

The study of amino alcohol salts with quinaldinate, including compounds with structural similarities, provides insight into hydrogen bonding and polymorphism. This research can inform the development of pharmaceutical compounds and materials with tailored properties (Podjed & Modec, 2022).

Corrosion Inhibition

Research into the inhibition of mild steel corrosion in hydrochloric solutions by newly synthesized diamine derivatives, similar in structure, shows the potential of these compounds in protecting industrial materials. This application is crucial for reducing the economic and environmental impact of corrosion (Herrag et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ), Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, cellular differentiation, development, and metabolism .

Mode of Action

The exact mode of action of This compound It is believed to interact with its targets (pparγ, nuclear receptor coactivator 2, and retinoic acid receptor rxr-alpha), leading to changes in gene expression and cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Given its targets, it is likely to influence pathways related to gene expression, cellular differentiation, development, and metabolism .

Result of Action

The molecular and cellular effects of This compound Given its targets, it is likely to influence gene expression, cellular differentiation, development, and metabolism .

Analyse Biochimique

Biochemical Properties

It is known that carboxylic acids, such as 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid, can participate in various biochemical reactions, including esterification and amide formation

Molecular Mechanism

It is known to interact with several targets, including the peroxisome proliferator-activated receptor gamma, nuclear receptor coactivator 2, and retinoic acid receptor RXR-alpha

Propriétés

IUPAC Name |

2-[(2,4-dichlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJIFACDHUXBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)

![1-(Thiophen-2-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2600147.png)

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)

![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)